Chemical structure and physical properties of (3-Nitropyridin-2-yl)alanine
Chemical structure and physical properties of (3-Nitropyridin-2-yl)alanine
An In-depth Technical Guide to (3-Nitropyridin-2-yl)alanine: Structure, Properties, and Applications in Biopharmaceutical Research
Abstract
(3-Nitropyridin-2-yl)alanine is a non-canonical amino acid (ncAA) of significant interest to researchers in chemical biology, protein engineering, and drug development. Its structure, which combines the fundamental backbone of alanine with a reactive 3-nitropyridine moiety, offers unique chemical and biological functionalities. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyridine ring, making it a versatile tool for introducing novel activities into proteins and peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of (3-Nitropyridin-2-yl)alanine. Furthermore, it details its primary application—site-specific incorporation into proteins to create novel biologics—and explores the potential therapeutic activities, such as anticancer and antimicrobial effects, conferred by the nitropyridine scaffold.[1][2][3] This document serves as a technical resource for scientists seeking to leverage the unique attributes of (3-Nitropyridin-2-yl)alanine in their research endeavors.
Introduction: Expanding the Proteomic Landscape with Non-Canonical Amino Acids
The central dogma of molecular biology describes a system that translates a four-letter genetic alphabet into a twenty-letter protein alphabet. While this canonical set of amino acids provides the building blocks for the vast majority of life's functions, nature's repertoire is not the limit. The field of synthetic biology has pioneered methods to expand the genetic code, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) with novel chemical functionalities into proteins.[4][5]
This is primarily achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a repurposed codon, typically a "stop" codon like UAG (amber), and charge the tRNA with the desired ncAA.[4][6] This powerful technology enables the creation of proteins with enhanced stability, novel catalytic activities, or bio-orthogonal handles for site-specific conjugation.[5][7] (3-Nitropyridin-2-yl)alanine emerges as a strategically designed ncAA, poised to impart the well-documented bioactive properties of nitropyridine derivatives directly into target proteins.[1]
Molecular Profile of (3-Nitropyridin-2-yl)alanine
Chemical Structure and Nomenclature
The structure of (3-Nitropyridin-2-yl)alanine features an alanine core where the β-carbon is attached to the C2 position of a pyridine ring, which is further substituted with a nitro group at the C3 position.
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IUPAC Name: 2-amino-3-(3-nitropyridin-2-yl)propanoic acid
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Molecular Formula: C₈H₉N₃O₄
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Chirality: Like canonical amino acids (except glycine), it possesses a chiral α-carbon and can exist as L- or D-enantiomers. The L-enantiomer is typically used for ribosomal protein synthesis.
Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts: the alanine backbone and the 3-nitropyridine headgroup.
| Property | Predicted Value / Characteristic | Rationale and Field Insights |
| Molecular Weight | 211.18 g/mol | Calculated from the molecular formula C₈H₉N₃O₄. |
| Appearance | Expected to be a white to yellow crystalline solid. | Based on related compounds like 3-nitropyridine and alanine.[8][9] |
| Solubility | Moderately soluble in water, especially at acidic or basic pH; soluble in polar organic solvents (e.g., DMSO, DMF). | The zwitterionic alanine portion confers water solubility, while the aromatic pyridine ring enhances solubility in organic solvents. |
| pKa | pKa₁ (Carboxyl) ≈ 2-3; pKa₂ (Ammonium) ≈ 9-10. | Similar to standard amino acids. The pyridine nitrogen's basicity is significantly reduced by the adjacent electron-withdrawing nitro group. |
| ¹H NMR | Complex aromatic signals (7-9 ppm) for pyridine protons; α-proton signal (≈4 ppm); β-proton signals (≈3-3.5 ppm). | The exact chemical shifts are solvent-dependent. The nitro group will shift pyridine protons downfield.[10][11] |
| ¹³C NMR | Carbonyl carbon (≈170-180 ppm); aromatic carbons (≈120-160 ppm); α-carbon (≈50-60 ppm); β-carbon (≈30-40 ppm). | The carbon attached to the nitro group will be significantly deshielded.[11] |
| IR Spectroscopy | Characteristic peaks for N-H stretch (amine), C=O stretch (carboxyl), aromatic C=C/C=N stretches, and asymmetric/symmetric N-O stretches (nitro group, ≈1550 and 1350 cm⁻¹). | These functional group vibrations provide a clear fingerprint for the molecule. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical and efficient synthesis of (3-Nitropyridin-2-yl)alanine can be conceptualized from commercially available precursors. A common strategy in synthetic chemistry is the nucleophilic substitution on an activated pyridine ring.
The proposed workflow begins with 2-chloro-3-nitropyridine and a protected serine derivative. The hydroxyl group of serine is a precursor to the desired β-carbon linkage.
Caption: Proposed synthetic workflow for (3-Nitropyridin-2-yl)alanine.
Causality Behind Experimental Choices:
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Starting Materials: 2-chloro-3-nitropyridine is chosen because the chlorine at the 2-position is activated for nucleophilic substitution by the strongly electron-withdrawing nitro group at the 3-position. Boc-L-serine methyl ester protects the amine and carboxyl groups, preventing side reactions and maintaining chirality.
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Activation: The serine hydroxyl group is a poor leaving group. It must be activated, for instance, by converting it into a mesylate or tosylate, to facilitate the subsequent substitution reaction.
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Nucleophilic Substitution: The activated serine derivative can then be used in a substitution reaction, although a more common and effective approach would involve a palladium-catalyzed cross-coupling reaction between a suitable organometallic alanine derivative and the 2-chloro-3-nitropyridine.
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Deprotection: The final step involves the removal of the Boc and methyl ester protecting groups, typically under acidic conditions, to yield the final zwitterionic amino acid.
Applications in Protein Engineering and Drug Development
The primary utility of (3-Nitropyridin-2-yl)alanine lies in its potential as a functional building block for creating novel biologics.
Site-Specific Incorporation into Proteins
The core technology enabling its use is genetic code expansion.[4] This process allows for the residue- and site-specific insertion of the ncAA into a target protein expressed in a host system like E. coli or mammalian cells.[6][7]
Caption: Workflow for site-specific incorporation of a non-canonical amino acid (ncAA).
This protocol is self-validating, as the expression of the full-length target protein is contingent on the successful recognition of the amber codon by the orthogonal system in the presence of the ncAA. The absence of any component results in a truncated, non-functional protein.
Conferring Novel Bioactivity: A Nitropyridine Warhead
Nitropyridine derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of biological activities.[1][12] By incorporating (3-Nitropyridin-2-yl)alanine, a protein can be imbued with these properties.
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Anticancer Potential: Several 3-nitropyridine analogues have been identified as potent microtubule-targeting agents. They inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][13] Placing (3-Nitropyridin-2-yl)alanine on the surface of a tumor-targeting antibody or protein could create a highly specific and potent therapeutic.
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Antimicrobial Effects: The nitropyridine scaffold is present in various compounds with demonstrated antibacterial and antifungal activity.[1][3] This opens avenues for designing novel antimicrobial peptides or enzymes with enhanced efficacy.
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Enzyme Inhibition: Nitropyridine-containing molecules have been shown to act as inhibitors for enzymes like urease and chymotrypsin.[1] This functionality can be transferred to protein scaffolds to create targeted enzyme inhibitors.
Experimental Protocols
Protocol for Genetic Incorporation into a Model Protein (e.g., GFP in E. coli)
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Plasmid Preparation:
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Prepare a pET vector containing the gene for Green Fluorescent Protein (GFP) with a UAG (amber) stop codon engineered at the desired incorporation site (e.g., a surface-exposed loop).
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Prepare a compatible pEVOL plasmid expressing the engineered aminoacyl-tRNA synthetase and its cognate tRNA designed to recognize (3-Nitropyridin-2-yl)alanine.
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Transformation:
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Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the pET-GFP(UAG) plasmid and the pEVOL-synthetase/tRNA plasmid.
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Plate on LB agar with appropriate antibiotics (e.g., ampicillin and chloramphenicol) and incubate overnight at 37°C.
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Protein Expression:
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Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight.
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Use the overnight culture to inoculate 1 L of minimal medium supplemented with antibiotics. Grow at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.
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Add (3-Nitropyridin-2-yl)alanine to a final concentration of 1 mM.
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Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
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Reduce the temperature to 20°C and continue to grow for 12-16 hours.
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Cell Lysis and Protein Purification:
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Harvest the cells by centrifugation.
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Resuspend the cell pellet in lysis buffer and lyse the cells using sonication.
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Clarify the lysate by centrifugation.
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Purify the His-tagged GFP variant from the supernatant using a Ni-NTA affinity chromatography column.
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Verification:
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Confirm the expression of full-length protein using SDS-PAGE. A successful incorporation will show a band at the correct molecular weight, whereas a control culture grown without the ncAA will show no corresponding band.
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Perform mass spectrometry to confirm the precise mass of the purified protein, validating the incorporation of (3-Nitropyridin-2-yl)alanine.
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Protocol for Mass Spectrometry Verification
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Sample Preparation:
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Take an aliquot of the purified protein (≈10-20 µg).
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Perform a buffer exchange into a volatile buffer (e.g., ammonium acetate) if necessary.
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Intact Mass Analysis:
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Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
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Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the average molecular weight of the protein.
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Data Analysis:
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Compare the experimentally determined mass to the theoretical mass calculated for the protein with the incorporated (3-Nitropyridin-2-yl)alanine. A match confirms successful incorporation.
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For further confirmation, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the specific peptide containing the ncAA.
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Safety, Handling, and Storage
As a novel chemical, (3-Nitropyridin-2-yl)alanine should be handled with care, following standard laboratory safety procedures. Safety profiles of related compounds provide a basis for handling protocols.
| Hazard Class | GHS Classification (Based on 2-Amino-3-nitropyridine) | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed or in contact with skin. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[14] |
| Skin Irritation | Causes skin irritation (Category 2).[15][16] | Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[15][16] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[15][16][17] | Wear safety goggles. If in eyes, rinse cautiously with water for several minutes.[15] |
| Respiratory Irritation | May cause respiratory irritation.[15][17] | Avoid breathing dust. Use only in a well-ventilated area.[15] |
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Handling: Handle in a chemical fume hood. Avoid generation of dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
(3-Nitropyridin-2-yl)alanine stands as a potent and versatile tool in the expanding field of synthetic biology. Its strategic design allows researchers to leverage the well-established bioactive properties of the nitropyridine scaffold within a precisely defined protein architecture. The ability to install this ncAA at any desired position opens up new avenues for developing next-generation protein therapeutics with built-in functionalities, such as targeted cytotoxicity against cancer cells or enhanced antimicrobial action. Future work will likely focus on evolving more efficient and specific orthogonal synthetases, exploring the full range of biological activities that can be imparted by this ncAA, and advancing proteins containing (3-Nitropyridin-2-yl)alanine into preclinical and clinical development pipelines.
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